molecular formula C17H10ClFN2O3 B13088902 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

Cat. No.: B13088902
M. Wt: 344.7 g/mol
InChI Key: JTQIPRFASTWFSP-UHFFFAOYSA-N
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Description

9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of chloro, fluoro, and benzyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction typically involves the use of palladium catalysts and boronic acid derivatives as reagents .

Chemical Reactions Analysis

9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. Preliminary studies suggest that 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione may have potential efficacy in treating certain types of cancer. Interaction studies involving this compound focus on binding affinities with specific biological targets such as enzymes or receptors implicated in disease processes.

Antimicrobial Effects

The compound's structural features are associated with antimicrobial properties. Its effectiveness against various bacterial strains has been documented in several studies. The presence of both chloro and fluoro substituents along with the isoxazole moiety enhances its reactivity and biological activity profile compared to structurally similar compounds .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. The mechanism of action is thought to involve the inhibition of specific pathways related to inflammation and immune response modulation. Further research is necessary to elucidate these mechanisms clearly.

Future Research Directions

Ongoing research aims to further explore the pharmacodynamics and pharmacokinetics of this compound. Investigations into its interactions with DNA or RNA synthesis pathways and its inhibition of enzymes involved in cancer cell proliferation are crucial for understanding its full therapeutic potential. Additionally, the exploration of its derivatives may yield compounds with enhanced efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Biological Activity

Overview

9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a compound of significant interest due to its diverse biological activities. Its molecular formula is C17H10ClFN2O3C_{17}H_{10}ClFN_2O_3, with a molecular weight of approximately 344.7 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives for their antitubercular activity against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). The results indicated that certain substitutions on the benzyl group significantly enhanced the activity:

CompoundMinimum Inhibitory Concentration (MIC)Comparison to Pyrazinamide
9a57.73 μM2-fold less effective
9b12.23 μM2 times more effective
9c6.68 μM2 times more effective
9d6.68 μMComparable to isoniazid
9e27.29 μMComparable to pyrazinamide
9f6.81 μM2-fold more effective
9g3.49 μM3 times more effective

The structure-activity relationship (SAR) revealed that the presence of halogen substituents on the benzyl moiety significantly influenced the antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that isoxazole derivatives can inhibit various cancer cell lines by targeting specific signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation .

In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cells, with IC50 values indicating potent activity against breast and colon cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in December 2022 explored the synthesis and biological screening of several isoxazole derivatives, including those related to this compound. The findings highlighted that modifications in the benzyl group led to enhanced activity against M. tuberculosis, with compound variations showing a range of MIC values .
  • Cancer Cell Line Studies :
    Another significant study focused on evaluating the anticancer potential of isoxazole derivatives against various human cancer cell lines. Results indicated that certain compounds induced apoptosis and inhibited cell growth effectively at low concentrations, showcasing their potential as lead compounds for further drug development .

Properties

Molecular Formula

C17H10ClFN2O3

Molecular Weight

344.7 g/mol

IUPAC Name

9-benzyl-7-chloro-6-fluoro-1H-[1,2]oxazolo[3,4-b]quinoline-3,4-dione

InChI

InChI=1S/C17H10ClFN2O3/c18-11-7-13-10(6-12(11)19)15(22)14-16(20-24-17(14)23)21(13)8-9-4-2-1-3-5-9/h1-7,20H,8H2

InChI Key

JTQIPRFASTWFSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)C4=C2NOC4=O)F)Cl

Origin of Product

United States

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